![molecular formula C7H7N5O2 B1376976 Acide 2-amino-7-méthyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylique CAS No. 1394306-55-8](/img/structure/B1376976.png)
Acide 2-amino-7-méthyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylique
Vue d'ensemble
Description
The 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle, which includes “2-Amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid”, has a relatively simple structure but is remarkably versatile . This heterocycle has been proposed as a possible surrogate of the purine ring and has been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .
Synthesis Analysis
The synthesis of TP compounds often involves reactions of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones . Another method involves the condensation of malonoaldehyde derivatives with a 3-amino-[1,2,4]-triazole or 3,5-diamino-[1,2,4]-triazole precursor .Molecular Structure Analysis
The TP heterocycle is isoelectronic with that of purines, meaning it has the same number of valence electrons and is in the same period of the periodic table . It consists of an electron-rich five-membered ring (6 π electrons) fused to an electron-deficient six-membered ring (4 π electrons) .Chemical Reactions Analysis
The TP heterocycle has been used in various applications in medicinal chemistry due to its structural similarities with the purine ring . It has been used as a possible isosteric replacement for purines .Applications De Recherche Scientifique
Applications antibactériennes
L’échafaudage triazolopyrimidine a montré un potentiel prometteur dans le développement de nouveaux agents antibactériens. La présence du groupe 2-amino et du groupe 7-méthyle dans le composé améliore son interaction avec les enzymes bactériennes, ce qui pourrait inhiber leur croissance et leur survie .
Propriétés antifongiques
De manière similaire à ses applications antibactériennes, ce composé peut également servir de base pour les agents antifongiques. Sa structure moléculaire permet la perturbation de la synthèse de la paroi cellulaire fongique, ouvrant la voie au développement de traitements contre les infections fongiques .
Activité antivirale
La capacité du composé à interférer avec la réplication virale en fait un candidat pour le développement de médicaments antiviraux. Son efficacité contre les virus à ARN, notamment la grippe et les flavivirus, a été mise en évidence, certains dérivés présentant une activité dans la plage micromolaire basse .
Effets antiparasitaires
Dans le domaine de la recherche antiparasitaire, les dérivés de triazolopyrimidine ont été explorés pour leur potentiel à inhiber les enzymes parasitaires, ce qui est crucial pour traiter des maladies telles que le paludisme .
Recherche anticancéreuse
Les caractéristiques structurelles du composé peuvent être exploitées dans la conception de médicaments anticancéreux. Son interaction avec les lignées cellulaires cancéreuses et son potentiel à perturber la prolifération cellulaire constituent un domaine d’intérêt majeur dans la recherche en oncologie .
Applications cardiovasculaires
En tant que vasodilatateurs cardiovasculaires, les dérivés de ce composé pourraient être utilisés pour gérer la pression artérielle et traiter diverses maladies cardiovasculaires en relaxant les vaisseaux sanguins et en améliorant le flux sanguin .
Utilisations anti-inflammatoires et analgésiques
Les propriétés anti-inflammatoires et analgésiques des dérivés de triazolopyrimidine les rendent appropriés pour le développement de nouveaux médicaments contre la douleur et anti-inflammatoires .
Chimie de coordination et complexes métalliques
Ce composé peut agir comme un linker polyvalent pour plusieurs métaux. Les interactions de ses composés de coordination dans les systèmes biologiques ont été largement décrites, offrant des informations sur les applications potentielles en chimie bioinorganique .
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been found to exhibit a variety of biological activities, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .
Mode of Action
It’s worth noting that similar [1,2,4]triazolo[1,5-a]pyrimidines have been used as bio-isosteres for purines, carboxylic acid, and n-acetylated lysine .
Biochemical Pathways
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been found to interact with several metals, and their coordination compounds in biological systems have been extensively described .
Pharmacokinetics
Similar compounds have been optimized for permeability and metabolic stability .
Result of Action
Similar compounds have shown cytotoxic activities against certain cancer cell lines .
Action Environment
It’s worth noting that the synthesis of similar compounds can be influenced by the reaction conditions .
Analyse Biochimique
Biochemical Properties
2-Amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including hypoxanthine-guanine-phosphoribosyltransferase, which is involved in the purine salvage pathway . The compound’s interaction with this enzyme suggests its potential as a substrate or inhibitor in enzymatic biochemical processes. Additionally, derivatives of this compound have shown promising antibacterial activity against Enterococcus faecium .
Cellular Effects
The effects of 2-Amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, certain derivatives of this compound have demonstrated the ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . This indicates its potential as an antiproliferative agent.
Molecular Mechanism
At the molecular level, 2-Amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit hypoxanthine-guanine-phosphoribosyltransferase, thereby affecting the purine salvage pathway . Additionally, its derivatives have been found to induce cell apoptosis by inhibiting tubulin polymerization .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid have been studied over time. The compound exhibits stability under mild acidic conditions, which is crucial for its long-term efficacy
Dosage Effects in Animal Models
The effects of 2-Amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid vary with different dosages in animal models. At low doses, the compound has shown promising antiviral and antibacterial activities . At higher doses, it may exhibit toxic or adverse effects, which necessitates careful dosage optimization in therapeutic applications.
Metabolic Pathways
2-Amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as hypoxanthine-guanine-phosphoribosyltransferase, influencing the purine salvage pathway . This interaction can affect metabolic flux and metabolite levels, highlighting its potential impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 2-Amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation, which are critical for its biological activity
Subcellular Localization
The subcellular localization of 2-Amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid plays a significant role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
2-amino-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O2/c1-3-4(5(13)14)2-9-7-10-6(8)11-12(3)7/h2H,1H3,(H2,8,11)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWFFSHPMDOUHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=NC(=NN12)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



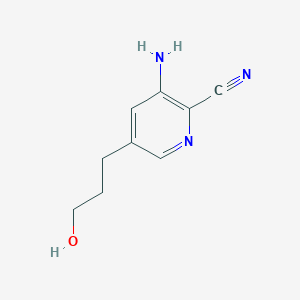
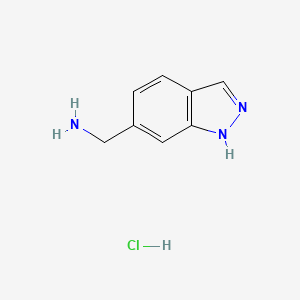
![10-Bromo-2-methyl-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B1376898.png)
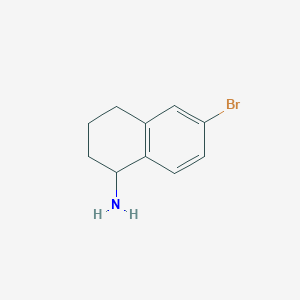

![5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B1376901.png)

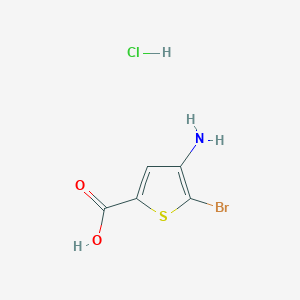
![5-Azaspiro[2.4]heptane hydrochloride](/img/structure/B1376907.png)

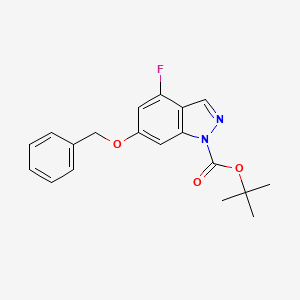


![tert-Butyl 2-iodo-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate](/img/structure/B1376916.png)